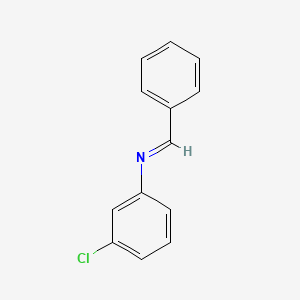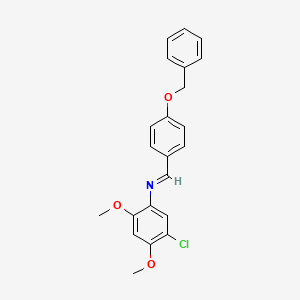
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is a complex organic compound that features a piperidine ring substituted with a benzyl group and a hydroxyl group, as well as a dihydrofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as potassium permanganate or osmium tetroxide.
Formation of the Dihydrofuranone Moiety: The dihydrofuranone ring can be formed through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the dihydrofuranone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. The dihydrofuranone moiety may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzyl-4-hydroxypiperidin-4-yl)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuranone ring.
3-(1-Benzyl-4-hydroxypiperidin-4-yl)furan-2(3H)-one: Similar structure but with a furanone ring.
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydropyran-2(3H)-one: Similar structure but with a dihydropyranone ring.
Uniqueness
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its dihydrofuranone moiety, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and interactions.
Properties
CAS No. |
28532-91-4 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-(1-benzyl-4-hydroxypiperidin-4-yl)oxolan-2-one |
InChI |
InChI=1S/C16H21NO3/c18-15-14(6-11-20-15)16(19)7-9-17(10-8-16)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2 |
InChI Key |
LSABJPIDIAERGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1C2(CCN(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


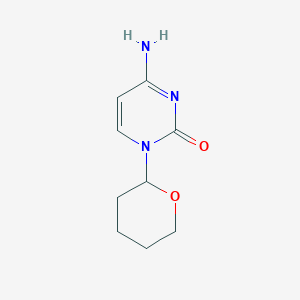
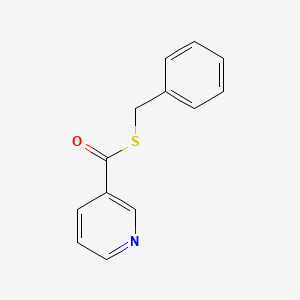
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
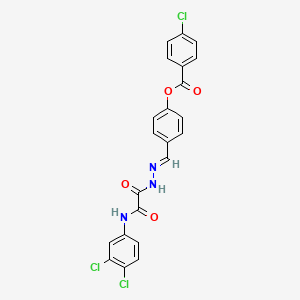
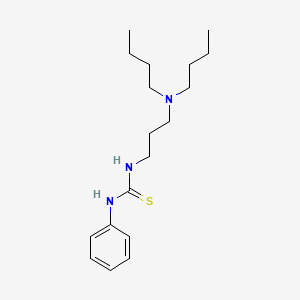
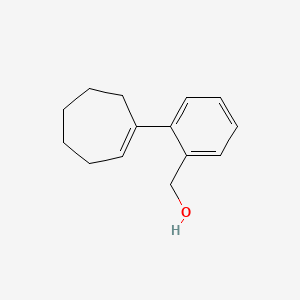
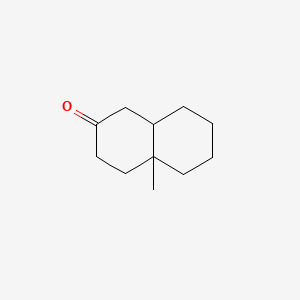

![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)

